2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-bromo-4-chlorophenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with cinnamaldehyde to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-ylidene group can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 2-(4-bromo-2-chlorophenoxy)acetohydrazide
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to the presence of the phenylprop-2-en-1-ylidene group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14BrClN2O2 |
---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C17H14BrClN2O2/c18-15-11-14(19)8-9-16(15)23-12-17(22)21-20-10-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,22)/b7-4+,20-10+ |
InChI Key |
VLDYSLWBYKQLTK-KCHOUBKZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.